1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine chemical structure and properties
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine chemical structure and properties
An in-depth technical analysis of 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine requires a rigorous examination of its structural rationale, synthetic pathways, and pharmacological utility. This whitepaper serves as a comprehensive guide for researchers and drug development professionals leveraging this privileged scaffold in medicinal chemistry.
Executive Summary
The pyrazole-4-amine core is a highly versatile, privileged scaffold in modern drug discovery, frequently utilized as a critical intermediate in the synthesis of potent kinase inhibitors and anti-inflammatory agents. Specifically, 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine (CAS: 1795184-89-2)[1] combines optimal steric, electronic, and lipophilic properties. It serves as an ideal hinge-binding motif for targeting ATP-binding sites in kinases such as JAK2[2] and enzymes like Glutathione S-Transferase Omega 1 (GSTO1-1)[3].
Structural Rationale and Physicochemical Profiling
Every functional group on this specific pyrazole derivative serves a distinct pharmacological and synthetic purpose:
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The Pyrazole Core: Acts as a bioisostere for amides and aromatic rings, offering two nitrogen atoms that can participate in critical hydrogen-bonding networks within target active sites.
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The 3-Chlorophenyl Substituent: The inclusion of a chlorine atom at the meta position significantly enhances the lipophilicity of the molecule, driving it into deep hydrophobic sub-pockets of target proteins. Furthermore, the chlorine atom can engage in halogen bonding, a highly directional interaction that increases target residence time[2].
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The 5-Ethyl Group: Serves as a steric directing group. During target binding, it occupies specific small adjacent cavities, preventing off-target binding to kinases with smaller active site gates.
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The 4-Amino Group: This is the primary synthetic handle. It acts as a hydrogen bond donor and is readily functionalized into ureas or acrylamides to create irreversible covalent inhibitors[3].
Table 1: Physicochemical & ADME Predictive Properties [1][4]
| Parameter | Value | Pharmacological Relevance |
| CAS Number | 1795184-89-2 (HCl salt) | Registry identifier for standard reference. |
| Molecular Formula | C11H12ClN3 (Free Base) | Determines baseline atomic composition. |
| Molecular Weight | 221.69 g/mol | Well below the 500 Da Lipinski threshold, allowing for extensive downstream functionalization. |
| Hydrogen Bond Donors | 1 (- NH2 group) | Facilitates critical hinge-binding interactions in kinase active sites. |
| Hydrogen Bond Acceptors | 2 (Pyrazole nitrogens) | Acts as secondary interaction points for active site water networks. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding, enhancing binding affinity. |
| Topological Polar Surface Area | ~44.8 Ų | Optimal for high membrane permeability and potential blood-brain barrier (BBB) penetration. |
De Novo Synthesis Methodology
The synthesis of 1-aryl-5-alkyl-1H-pyrazol-4-amines requires strict regiocontrol to ensure the alkyl group is positioned at C5 rather than C3, followed by chemoselective reduction to preserve halogen substituents[5].
Step-by-Step Synthetic Protocol
Step 1: Regioselective Cyclization
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Reaction: Dissolve 1.0 equivalent of 3-chlorophenylhydrazine hydrochloride in anhydrous ethanol. Add 1.1 equivalents of 1-(dimethylamino)pent-1-en-3-one.
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Catalysis: Introduce a catalytic amount of glacial acetic acid to activate the enaminone carbonyl.
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Causality: Reflux the mixture at 80°C for 6 hours. The differential nucleophilicity of the hydrazine nitrogens ensures attack at the β -carbon, followed by intramolecular cyclization. This thermodynamic control drives regioselectivity exclusively to the 5-ethyl isomer.
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Validation: Monitor via LC-MS. Concentrate in vacuo and purify via flash chromatography to yield 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole.
Step 2: Electrophilic Aromatic Substitution (C4-Nitration)
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Reaction: Dissolve the intermediate in concentrated sulfuric acid ( H2SO4 ) and cool to 0°C in an ice bath.
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Addition: Add 1.2 equivalents of fuming nitric acid ( HNO3 ) dropwise to maintain the temperature below 5°C, preventing oxidative degradation.
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Causality: The C4 position of the pyrazole ring is the most electron-rich and susceptible to electrophilic attack, yielding the 4-nitro intermediate exclusively.
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Validation: Quench by pouring over crushed ice. Filter the resulting precipitate to isolate 1-(3-chlorophenyl)-5-ethyl-4-nitro-1H-pyrazole.
Step 3: Chemoselective Reduction
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Reaction: Suspend the nitro-pyrazole intermediate in a 4:1 mixture of Ethanol:Water. Add 5.0 equivalents of Iron powder and 2.0 equivalents of NH4Cl .
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Causality: Standard palladium-catalyzed hydrogenation ( Pd/C,H2 ) risks reductive dehalogenation of the 3-chloro substituent. The Fe/NH4Cl system acts as a mild proton source, driving single-electron transfer reduction without cleaving the aryl-chloride bond[5].
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Validation: Reflux at 90°C for 4 hours. Filter hot through a Celite pad to remove iron salts. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na2SO4 , and concentrate to yield the final 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine.
Step-by-step synthetic workflow for 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine.
Mechanistic Role in Pharmacological Targeting
Once synthesized, the free primary amine at the C4 position is typically functionalized into an amide or urea to create a mature drug candidate. Pyrazole-4-amine derivatives are highly documented as potent inhibitors of Janus Kinase 2 (JAK2), a primary driver in myeloproliferative disorders[2].
By mimicking the adenine ring of ATP, the pyrazole core inserts itself into the kinase hinge region. The 4-amino functionalization forms critical bidentate hydrogen bonds with the backbone carbonyls and amides of the hinge residues, effectively shutting down the JAK/STAT signaling cascade.
Mechanism of JAK2 kinase inhibition by pyrazole-4-amine derivatives in the JAK/STAT pathway.
Experimental Workflows: Kinase Binding Validation
To validate the target engagement of 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine derivatives, a self-validating Competitive Fluorescence Polarization (FP) Assay is the industry standard[6].
Step-by-Step FP Assay Protocol
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Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
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Tracer Incubation: Incubate the recombinant target kinase (e.g., JAK2) at a fixed concentration (e.g., 5 nM) with a fluorescently labeled ATP-competitive tracer (2 nM) in a 384-well black microplate.
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Compound Addition: Dispense the pyrazole-4-amine derivative in a 10-point dose-response titration (ranging from 10 μ M to 0.5 nM) using an acoustic liquid handler to minimize volumetric error.
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Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
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Measurement & Causality Check: Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm). Causality: As the pyrazole derivative binds the hinge region, it displaces the massive kinase-bound tracer into the free solution. The rapid tumbling of the free tracer causes a measurable decrease in fluorescence polarization (mP), directly confirming active-site engagement.
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Data Analysis: Fit the mP values to a 4-parameter logistic (4PL) curve to calculate the IC50 and Ki .
References
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Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]
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NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy Frontiers in Microbiology[Link]
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Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands Organic Process Research & Development (ACS Publications)[Link]
- WO2024137548A2 - Inhibitors of JAK2 Google P
Sources
- 1. 1795184-89-2|1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Frontiers | NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy [frontiersin.org]
- 6. Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
